N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide, also known as CCPA, is a potent and selective A1 adenosine receptor agonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide acts as a selective A1 adenosine receptor agonist, which leads to the activation of the adenosine receptor signaling pathway. This pathway plays a critical role in regulating various physiological processes, including cardiac function, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including reducing heart rate and blood pressure, increasing coronary blood flow, and inhibiting platelet aggregation. It also has anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various medical conditions.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for the A1 adenosine receptor. However, its limitations include its low water solubility, which makes it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
For research on N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide include its potential therapeutic applications and the development of new synthetic methods and improved pharmacological properties.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can be synthesized using various methods, including the reaction of 1-cyanocyclohexylamine with 4-hydroxy-6-propylpyrimidine-2-thiol in the presence of acetic acid and acetic anhydride. The reaction mixture is then purified using column chromatography to obtain N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide in high purity.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various medical conditions, including ischemic heart disease, asthma, and neurodegenerative disorders. It has been shown to have cardioprotective effects, reduce asthma symptoms, and improve cognitive function in animal models.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-2-6-12-9-13(21)19-15(18-12)23-10-14(22)20-16(11-17)7-4-3-5-8-16/h9H,2-8,10H2,1H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILWSPITLQNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.